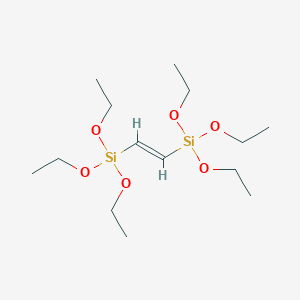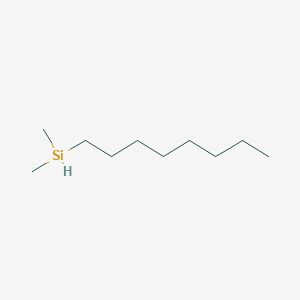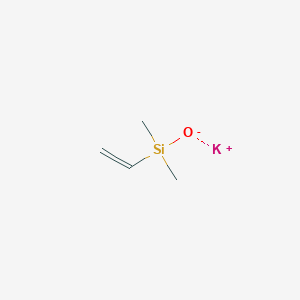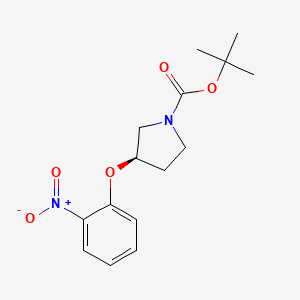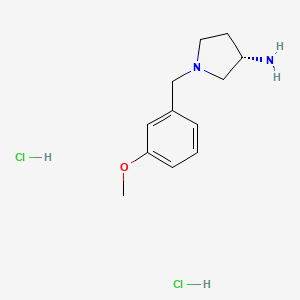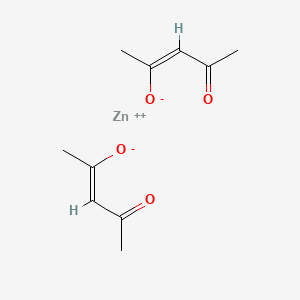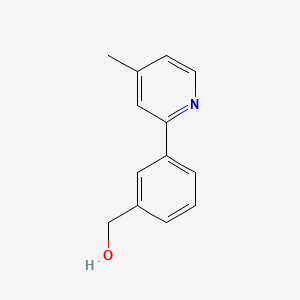
Tris(propan-2-yloxy)silane
Übersicht
Beschreibung
Tris(propan-2-yloxy)silane is a useful research compound. Its molecular formula is C9H22O3Si and its molecular weight is 206.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tris(propan-2-yloxy)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(propan-2-yloxy)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomass Conversion : Tris(pentafluorophenyl)borane-catalyzed conversion of furans to silicon-functionalized synthetic chemicals under metal-free conditions demonstrates the use of silanes in renewable biomass resource conversion (Hazra et al., 2016).
Crystallography and Structural Chemistry : Research on Tris[2-(dimethylamino)phenyl]silane and -germane compounds highlights their application in crystallography and structural analysis of silane compounds (Kawachi et al., 1997).
Radical-based Reducing Agent : Tris(trimethylsilyl)silane's efficacy as a reducing agent for organic halides, selenides, and isocyanides, and its role as a mediator in carbon-carbon bond formation through radicals, showcases its utility in synthetic chemistry (Ballestri et al., 1991).
Battery Technology : In the field of lithium-ion batteries, Phenyl tris-2-methoxydiethoxy silane has been studied as an additive to electrolytes, enhancing battery performance by suppressing co-intercalation of propylene carbonate and forming a protective layer on graphite electrodes (Xia et al., 2008).
Organic Synthesis Applications : The application of tris(trimethylsilyl)silane in radical reductions, hydrosilylation, and consecutive radical reactions, especially in polymerization processes, is a testament to its versatility in organic synthesis (Chatgilialoglu & Lalevée, 2012).
Hydrosilylation of Aldehydes and Ketones : The use of tris(2-pyridylthio)methyl zinc hydride in catalyzing the insertion of carbonyl groups into the Si–H bonds of silanes demonstrates another facet of silane chemistry in organic synthesis (Sattler et al., 2015).
Optoelectronics and Material Science : Tris(triisopropylsilyl)silane's unique structural features and thermal/photochemical decomposition properties indicate its potential applications in the synthesis of new materials and optoelectronics (Gaspar et al., 1999).
Reducing Abilities in Organic Chemistry : The study on the reducing abilities of tris(alkylthio)silanes, including tris(methyltio)silane and tris(isopropylthio)silane, in free radical mechanisms adds to the understanding of silane chemistry in organic reductions (Chatgilialoglu et al., 1992).
Hydrogel Materials in Biomedical Applications : The use of methacryloxypropyl tris(trimethylsiloxy)silane (TRIS) in silicone hydrogel materials for rigid gas-permeable contact lenses due to its ability to produce high oxygen permeability and better tear strength in polymers (Lai, 1995).
Surface Treatment and Adhesion : The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend on the bond strength of composite resin to titanium metal, showing the role of silanes as coupling agents in material science and dentistry (Matinlinna et al., 2004).
Eigenschaften
IUPAC Name |
tri(propan-2-yloxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9,13H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGABXROLARSPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[SiH](OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri(propan-2-yloxy)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



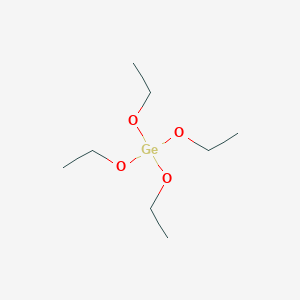
![3,11a-Epidithio-11ah-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo](/img/structure/B7984425.png)



![[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-trichlorosilane](/img/structure/B7984443.png)
